molecular formula C22H27FO B12578580 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene CAS No. 581078-07-1

2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene

Cat. No.: B12578580
CAS No.: 581078-07-1
M. Wt: 326.4 g/mol
InChI Key: ABHFOKOLUMOCDH-UHFFFAOYSA-N
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Description

2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a propyl-substituted cyclohexyl group attached to the benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ringThe final step involves the attachment of the propyl-substituted cyclohexyl group via a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzaldehyde.

    Reduction: Formation of 2-Hydro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene.

    Substitution: Formation of 2-Methoxy-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene.

Scientific Research Applications

2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, while the methoxy group increases its lipophilicity. These properties enable the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

581078-07-1

Molecular Formula

C22H27FO

Molecular Weight

326.4 g/mol

IUPAC Name

2-fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene

InChI

InChI=1S/C22H27FO/c1-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-22(24-2)21(23)15-20/h5-8,13-15,18-19H,3-4,9-12H2,1-2H3

InChI Key

ABHFOKOLUMOCDH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCC(CC2)C3=CC(=C(C=C3)OC)F

Origin of Product

United States

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